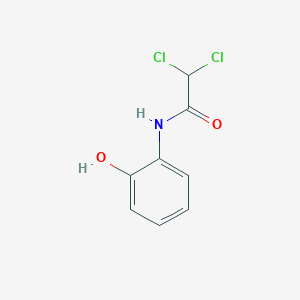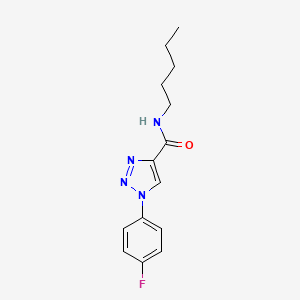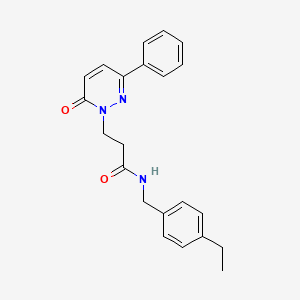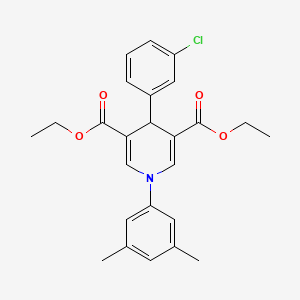![molecular formula C16H21N5O2 B11208167 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11208167.png)
2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound Its chemical structure comprises a cyclohexyl group, a methoxyphenyl moiety, and a tetrazole ring
Cyclohexyl Group: A six-membered cyclic hydrocarbon with a cyclohexane backbone.
Methoxyphenyl Moiety: A phenyl ring substituted with a methoxy (OCH₃) group.
Tetrazole Ring: A five-membered heterocyclic ring containing four nitrogen atoms.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde with cyclohexylamine, followed by acetylation of the resulting amine. The detailed steps include:
Formation of Intermediate Amine:
Industrial Production:: The industrial production of this compound involves scalable processes based on the synthetic routes described above.
Chemical Reactions Analysis
Reactions::
Acetylation: The key step in the synthesis involves acetylation of the amine intermediate.
Substitution Reactions: The cyclohexyl group can undergo substitution reactions (e.g., nucleophilic substitution) under appropriate conditions.
- Cyclohexylamine
- 4-methoxy-3-(1H-tetrazol-1-yl)benzaldehyde
- Acetic anhydride or acetyl chloride
Major Products:: The major product is 2-cyclohexyl-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide itself.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Potential as an anti-inflammatory or antitumor agent.
Chemistry: Building block for designing novel drugs.
Industry: May have applications in pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
. Its uniqueness lies in the combination of cyclohexyl, methoxyphenyl, and tetrazole moieties.
Properties
Molecular Formula |
C16H21N5O2 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-cyclohexyl-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H21N5O2/c1-23-15-8-7-13(10-14(15)21-11-17-19-20-21)18-16(22)9-12-5-3-2-4-6-12/h7-8,10-12H,2-6,9H2,1H3,(H,18,22) |
InChI Key |
QIKNQCOQKSLFNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/structure/B11208084.png)
![1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B11208091.png)
![5-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11208097.png)
![3-amino-4-(2-chlorophenyl)-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11208098.png)


![[3-Amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B11208123.png)

![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11208136.png)
![1-(3-chlorophenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208149.png)
![N-(3,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208152.png)
![7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208159.png)


